molecular formula C19H20N4O B6422277 3-isopropyl-N'-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285638-73-4

3-isopropyl-N'-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6422277
CAS No.: 1285638-73-4
M. Wt: 320.4 g/mol
InChI Key: QLEALSLINMUTNR-DEDYPNTBSA-N
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Description

This compound features a pyrazole core substituted at position 3 with an isopropyl group and at position 5 with a carbohydrazide moiety. The hydrazone functionality adopts an (E)-configuration, formed by condensation with 1-(1-naphthyl)ethylidene.

Properties

IUPAC Name

N-[(E)-1-naphthalen-1-ylethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12(2)17-11-18(22-21-17)19(24)23-20-13(3)15-10-6-8-14-7-4-5-9-16(14)15/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEALSLINMUTNR-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazole Ring Formation

The 1H-pyrazole-5-carboxylic acid scaffold serves as the foundational structure for this compound. As demonstrated in studies of trisubstituted-pyrazole carboxamides, the pyrazole core is typically synthesized via cyclocondensation of β-keto esters with hydrazines. For 3-isopropyl substitution, methyl isobutyrylacetate reacts with hydrazine hydrate under reflux in ethanol, yielding 3-isopropyl-1H-pyrazole-5-carboxylate. This intermediate is critical, as its ester group facilitates subsequent functionalization.

Reaction Conditions:

ReactantSolventTemperature (°C)Time (h)Yield (%)
Methyl isobutyrylacetateEthanol801278–85

Hydrazide Formation

Conversion of the ester to the carbohydrazide moiety involves hydrazinolysis. Treatment of 3-isopropyl-1H-pyrazole-5-carboxylate with hydrazine hydrate (80% excess) in methanol at 60°C for 6 hours produces 3-isopropyl-1H-pyrazole-5-carbohydrazide. Excess hydrazine ensures complete conversion, with yields consistently above 90%.

Key Spectral Data:

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.89 (s, 1H, pyrazole-H), 4.12 (sept, 1H, CH(CH₃)₂), 1.32 (d, 6H, CH(CH₃)₂).

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O).

Condensation with 1-Acetonaphthone

The final step involves Schiff base formation between the carbohydrazide and 1-acetonaphthone. In anhydrous ethanol, 3-isopropyl-1H-pyrazole-5-carbohydrazide reacts with 1-acetonaphthone (1.2 equiv) under acidic catalysis (glacial acetic acid, 2 drops) at reflux for 8 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration to form the E-configuration imine.

Optimized Parameters:

ParameterValue
Molar Ratio (Hydrazide:Ketone)1:1.2
CatalystAcetic acid
Temperature78°C (reflux)
Time8 hours
Yield72–80%

Characterization of Final Product:

  • ¹³C NMR (DMSO-d₆) : δ 161.4 (C=O), 155.2 (C=N), 134.8–127.3 (naphthyl carbons), 28.1 (CH(CH₃)₂).

  • HPLC Purity : >98% (C18 column, 70:30 methanol/water).

Mechanistic Insights and Stereochemical Control

Role of Acid Catalysis

Protonation of the ketone’s carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s terminal amine. The acetic acid also mediates tautomerization, stabilizing the E-isomer through intramolecular hydrogen bonding between the pyrazole’s NH and the imine’s lone pair.

Solvent Effects

Polar protic solvents like ethanol favor Schiff base formation by stabilizing the transition state. Nonpolar solvents (e.g., toluene) result in lower yields (<50%) due to poor solubility of the intermediates.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time but requires precise temperature control to prevent decomposition. Yields remain comparable (75–78%).

Solid-Phase Synthesis

Immobilization of the carbohydrazide on Wang resin enables stepwise assembly, though this method is less cost-effective for large-scale production.

Challenges and Optimization Strategies

Byproduct Formation

Over-condensation products (e.g., bis-hydrazones) arise with excess ketone. Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves this issue.

Stereoselectivity

The E-configuration is thermodynamically favored, but traces of the Z-isomer (<2%) may persist. Recrystallization from ethanol/water mixtures enhances diastereomeric purity.

Applications and Derivatives

This compound’s structural analogs exhibit antagonistic activity against nuclear receptors (e.g., FXR) and hypoxia-inducible factor (HIF) modulation. Substituting the naphthyl group with aryl or heteroaryl moieties alters bioactivity, as seen in SAR studies of pyrazole carboxamides .

Scientific Research Applications

3-isopropyl-N'-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by case studies and relevant data.

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazide functional group, and an isopropyl group. Its molecular formula is C16H18N4OC_{16}H_{18}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results indicated that modifications to the hydrazide moiety significantly enhanced anticancer activity, suggesting that this compound could exhibit similar properties .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit nitric oxide synthase (NOS), which plays a crucial role in inflammatory processes.

Case Study:
Research indicated that compounds with similar structures reduced nitric oxide production in macrophages, leading to decreased inflammation markers. This suggests a potential therapeutic application for inflammatory diseases .

Pesticidal Activity

This compound has been investigated for its pesticidal properties. Compounds with pyrazole structures are often used as insecticides due to their ability to disrupt biological processes in pests.

Case Study:
A patent application described the synthesis of pyrazole-based compounds that demonstrated significant acaricidal activity against various agricultural pests. Field trials showed a marked reduction in pest populations when treated with formulations containing this compound .

Fungicidal Properties

Additionally, this compound has shown promise as a fungicide. The mechanism involves the inhibition of fungal growth through interference with cellular respiration pathways.

Case Study:
In vitro studies demonstrated that similar pyrazole derivatives effectively inhibited the growth of several fungal pathogens, suggesting that this compound could be developed into an effective agricultural fungicide .

Mechanism of Action

The mechanism of action of 3-isopropyl-N’-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the precise mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Observations:

Substituent Hydrophobicity : The target compound’s 1-naphthyl group confers higher hydrophobicity compared to chlorophenyl or hydroxyphenyl groups in analogs . This may enhance membrane permeability but reduce aqueous solubility.

Electron-Withdrawing Groups : Analogs with chlorine or nitro substituents (e.g., 5-chloro-2-hydroxyphenyl in ) exhibit potent anticancer activity, suggesting electron-withdrawing groups enhance bioactivity. The target compound lacks such groups, which may limit its efficacy unless compensated by hydrophobic interactions.

Crystallographic and Structural Confirmation

  • Single-crystal X-ray diffraction (e.g., ) is critical for confirming the (E)-configuration of the hydrazone group, as misconfiguration can drastically alter bioactivity.
  • Software such as SHELXL and WinGX are widely used for structural refinement.

Biological Activity

The compound 3-isopropyl-N'-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4OC_{19}H_{20}N_{4}O. Its structure includes a pyrazole ring, a naphthalene moiety, and a hydrazide functional group. The compound's structural features contribute to its biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of liver carcinoma (HepG2) and lung carcinoma (A549) cells.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Effects : Some studies suggest that pyrazole derivatives can scavenge free radicals and enhance antioxidant enzyme activities in biological systems.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation, thereby disrupting cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerHepG25.35
A5498.74
Anti-inflammatoryRAW264.7Not specified
AntioxidantRat Liver TissueSignificant increase in CAT activity

Detailed Research Findings

  • Anticancer Studies : In a study assessing the anticancer properties of various pyrazole derivatives, this compound was found to be one of the most potent compounds against HepG2 and A549 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to active sites of enzymes implicated in cancer metabolism, indicating potential as a lead compound for further drug development .
  • Toxicity Evaluations : Toxicity assessments on normal human lung fibroblast (MRC-5) cells showed low cytotoxicity, suggesting a favorable therapeutic index for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-isopropyl-N'-[(E)-1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazole core via cyclization of β-diketones or β-ketoesters with hydrazine derivatives under acidic/basic conditions .
  • Step 2 : Introduction of the isopropyl group via nucleophilic substitution or condensation reactions, often requiring controlled pH and temperature (e.g., 60–80°C in ethanol) .
  • Step 3 : Hydrazide formation through reaction with hydrazine hydrate, followed by condensation with 1-naphthyl ethylidene derivatives under reflux in methanol or ethanol .
    • Key Considerations : Monitor reaction progress via TLC and optimize yields using stoichiometric ratios of reagents (e.g., 1:1.2 for hydrazine derivatives) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry of substituents (e.g., naphthyl proton signals at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves planar conformation and intermolecular interactions (e.g., π-π stacking of naphthyl groups) using SHELXL for refinement .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~420) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G** basis sets to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces in gas/solvent phases (e.g., IEFPCM model) .
  • Molecular Docking : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., COX-2 enzyme). Set grid parameters to cover active sites (e.g., 20 ų box) and validate poses using RMSD clustering .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns runs with AMBER) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. XRD) for structural validation?

  • Methodological Answer :

  • Case Study : If NMR suggests a non-planar hydrazone linker but XRD shows planarity, consider dynamic effects (e.g., tautomerism in solution) via variable-temperature NMR or DFT-based conformational analysis .
  • Validation : Cross-reference hydrogen bonding patterns (e.g., XRD-detected O-H···N interactions) with IR/NMR hydrogen-deuterium exchange experiments .

Q. How does substituent variation (e.g., isopropyl vs. ethoxy groups) impact biological activity and synthetic yield?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) for derivatives with substituted aryl groups. The isopropyl group enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • Synthetic Optimization : Electron-donating groups (e.g., ethoxy) require milder conditions (e.g., 40°C) to avoid side reactions, while bulky substituents (e.g., isopropyl) may necessitate longer reaction times (12–24 hrs) .

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